5-(aminomethyl)isoquinolin-1(2H)-one is a heterocyclic compound that has garnered attention for its potential applications in medicinal chemistry and materials science. This compound features an isoquinoline core, which is a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of the aminomethyl group enhances its reactivity and biological activity, making it a valuable building block for various synthetic applications.
5-(aminomethyl)isoquinolin-1(2H)-one belongs to the class of isoquinolinones, which are known for diverse biological activities, including anti-cancer properties. It is classified as an organic compound due to its carbon-based structure and is categorized under heterocycles due to the presence of nitrogen in the isoquinoline framework.
The synthesis of 5-(aminomethyl)isoquinolin-1(2H)-one can be accomplished through several methods. One common approach involves the cyclization of benzocyclobutenols with isocyanates, typically catalyzed by rhodium(I). This method selectively cleaves a carbon-carbon bond to form the desired isoquinolinone structure .
Technical Details:
In industrial settings, electrochemical synthesis is increasingly favored for producing 5-(aminomethyl)isoquinolin-1(2H)-one. This method is recognized for its sustainability as it eliminates the need for external oxidants and additives, making it suitable for large-scale production .
5-(aminomethyl)isoquinolin-1(2H)-one has a molecular formula of C10H10N2O. Its structure includes:
InChI=1S/C10H10N2O/c11-6-7-2-1-3-9-8(7)4-5-12-10(9)13/h1-5H,6,11H2,(H,12,13)
DNRYYCGSWGUEKY-UHFFFAOYSA-N
.The structural characteristics contribute to its reactivity and interaction with biological targets.
5-(aminomethyl)isoquinolin-1(2H)-one can undergo several types of chemical reactions:
Oxidation:
This compound can be oxidized to form various isoquinolinone derivatives using agents such as potassium permanganate or hydrogen peroxide.
Reduction:
Reduction processes can convert it into different amine derivatives utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution:
The aminomethyl group allows for nucleophilic substitution reactions under basic conditions, where nucleophiles such as amines or thiols can react .
The choice of reagents and conditions significantly affects the reaction pathways and yields of products formed from 5-(aminomethyl)isoquinolin-1(2H)-one.
The mechanism of action for 5-(aminomethyl)isoquinolin-1(2H)-one primarily involves its inhibition of tankyrase enzymes, which are part of the poly (ADP-ribose) polymerase (PARP) superfamily. This inhibition disrupts the WNT signaling pathway, crucial for cancer cell proliferation. The specific interactions at the molecular level enable its potential use as an anti-cancer therapeutic agent .
Relevant data regarding melting points, boiling points, and spectral data (NMR, IR) may vary based on synthesis methods and purity levels.
5-(aminomethyl)isoquinolin-1(2H)-one has several scientific applications:
Chemistry:
It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology:
The compound has been studied extensively as a potential biological probe due to its ability to interact with various biomolecules.
Medicine:
It shows promise in the development of anti-cancer drugs by targeting specific cellular pathways involved in tumor growth .
Industry:
In industrial chemistry, it is used in synthesizing functional materials and pharmaceuticals, highlighting its versatility across multiple fields .
The isoquinolin-1(2H)-one scaffold is a bicyclic heteroaromatic system featuring a benzopyridinone structure. This core consists of a benzene ring fused to a 2-pyridone ring, creating a planar, electron-rich system with distinct regions for electrophilic and nucleophilic interactions. The lactam group (N-C=O) enables hydrogen bond donation and acceptance, critical for target binding, while the aromatic system facilitates π-stacking and hydrophobic interactions [6] . This dual character allows isoquinolinone derivatives to interact with diverse biological targets, including enzymes (kinases, proteases) and receptors [8].
The scaffold’s synthetic versatility permits substitutions at multiple positions (C-3, C-4, C-5, C-6, C-7, C-8, and N-2), enabling fine-tuning of electronic properties, solubility, and binding affinity. For example, electron-donating groups at C-5 enhance π-electron density, strengthening interactions with catalytic sites like those in cyclin-dependent kinases (CDK4) or the 20S proteasome [7] [8]. Additionally, the core’s rigidity reduces conformational entropy loss upon binding, improving binding energy and selectivity [4].
Table 1: Key Physicochemical Properties of the Isoquinolin-1(2H)-one Core
Property | Value/Characteristics | Biological Implications |
---|---|---|
Ring System | Bicyclic: Benzene + 2-pyridone | Planarity facilitates DNA intercalation |
Hydrogen Bond Capacity | Lactam: H-bond donor (N-H) & acceptor (C=O) | Targets catalytic residues in enzymes |
Electron Density | Heteroaromatic, π-electron rich | Enables π-stacking with protein aromatic residues |
Substitution Sites | 7 positions (C-3 to C-8, N-2) | Tunable pharmacokinetics & target affinity |
The aminomethyl (–CH₂NH₂) group at the C-5 position of isoquinolin-1(2H)-one introduces critical pharmacological advantages. This substituent provides:
In proteasome inhibition, the aminomethyl group of compounds like AM12 forms salt bridges with the catalytic Thr1 residue of the β5 subunit, enhancing binding affinity (Ki = 1.18 µM) [7]. Similarly, in CDK4 inhibitors, this group interacts with key residues in the ATP-binding pocket, improving selectivity over CDK2 and CDK6 [8]. The substituent’s basicity also influences cellular uptake, as demonstrated by brain-plasma concentration ratios of ~1:1 in BALB/c mice studies [3].
Table 2: Biological Activities of 5-Substituted Isoquinolin-1(2H)-one Derivatives
C-5 Substituent | Target | Biological Activity | Reference |
---|---|---|---|
–CH₂NH₂ | 20S Proteasome β5 | Chymotrypsin-like inhibition (Ki 1.18 µM) | [7] |
–NH₂ | 5-HT2C receptor | Positive ago-allosteric modulation | [3] |
–H | CDK4 | Moderate inhibition (IC50 ~500 nM) | [8] |
–OCH₃ | Wnt/β-catenin | Tankyrase inhibition (IC50 <100 nM) | [4] |
Isoquinolinone chemistry originated in 1869 with Griess’ synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline . Early 20th-century work focused on ring system elucidation and simple derivatives, exemplified by Gabriel’s 1903 synthesis of unsubstituted isoquinoline. The 1950–1980s saw expanded exploration of synthetic routes, including Niementowski’s condensation (anthranilic acid + amides) and Grimmel-Guinther-Morgan’s phosphorous-assisted cyclization .
Biological interest surged in the 1990s with the discovery of natural isoquinolinone alkaloids (e.g., nemertelline) exhibiting neuroactivity. This prompted targeted drug design, leading to clinical candidates like the CDK4 inhibitor PD0332991 (Palbociclib) [8]. The 2000s introduced aminomethyl derivatives to overcome limitations of first-generation agents:
Current research leverages computational methods (CoMFA, molecular docking) to design C-5-optimized derivatives, with >80% of recent compounds featuring aminomethyl or related groups [8].
Table 3: Evolution of Key Isoquinolinone Derivatives in Drug Discovery
Era | Key Derivatives | Therapeutic Focus | Advancement |
---|---|---|---|
Pre-1980s | Simple 4(3H)-quinazolinones | Antimicrobials | Scaffold establishment |
1980–2000 | 2,3-Disubstituted dihydroquinazolines | CNS agents | Target-specific design |
2000–2020 | 5-Amino/aminomethyl isoquinolinones | Oncology & metabolic disease | Enhanced selectivity & solubility |
2020–Present | Peptide-isoquinolinone hybrids | Targeted protein degraders | Multifunctional agents |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1